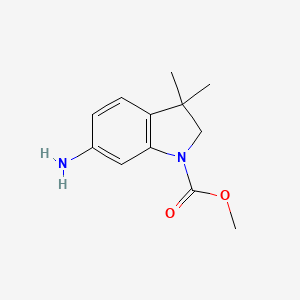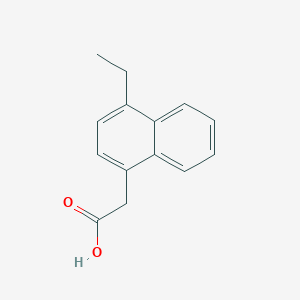
2-(4-Ethylnaphthalen-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylnaphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring system substituted with an ethyl group at the 4-position and an acetic acid moiety at the 2-position.
準備方法
The synthesis of 2-(4-Ethylnaphthalen-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylnaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
2-(4-Ethylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
科学的研究の応用
2-(4-Ethylnaphthalen-1-yl)acetic acid has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of microbial infections and inflammatory diseases.
作用機序
The mechanism of action of 2-(4-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .
類似化合物との比較
2-(4-Ethylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as 1-naphthaleneacetic acid and indole-3-acetic acid. While all these compounds share a naphthalene or indole ring system, their substituents and functional groups confer unique properties:
1-Naphthaleneacetic acid: Used as a plant hormone in agriculture, it promotes root formation and prevents premature fruit drop.
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
721925-50-4 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
2-(4-ethylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O2/c1-2-10-7-8-11(9-14(15)16)13-6-4-3-5-12(10)13/h3-8H,2,9H2,1H3,(H,15,16) |
InChIキー |
HDZFJFAIDXFEPE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C2=CC=CC=C12)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)


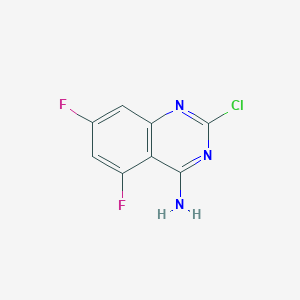

![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)
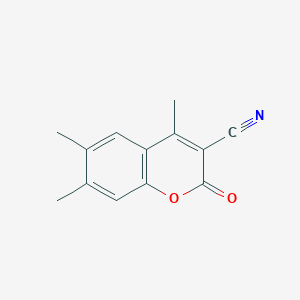

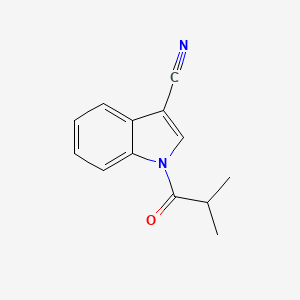



![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)
